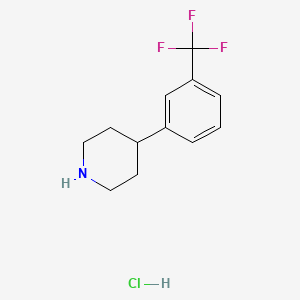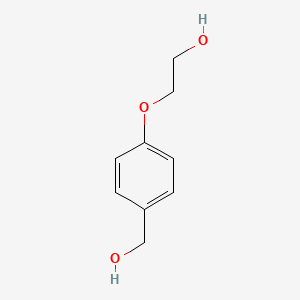
5-Metilpirimidina-2-carbaldehído
Descripción general
Descripción
5-Methylpyrimidine-2-carbaldehyde is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a methyl group at the 5-position and an aldehyde group at the 2-position makes 5-Methylpyrimidine-2-carbaldehyde a unique and valuable compound in various chemical and biological applications.
Aplicaciones Científicas De Investigación
5-Methylpyrimidine-2-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methylpyrimidine-2-carbaldehyde can be synthesized from 2-hydroxymethyl-5-methylpyrimidine by oxidation with excess manganese dioxide in boiling chloroform. The product is obtained as colorless crystals and characterized by proton nuclear magnetic resonance spectroscopy.
Industrial Production Methods: While specific industrial production methods for 5-Methylpyrimidine-2-carbaldehyde are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including oxidation reactions and purification processes to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in boiling chloroform.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: 5-Methylpyrimidine-2-carboxylic acid.
Reduction: 5-Methylpyrimidine-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 5-Methylpyrimidine-2-carbaldehyde is primarily related to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and stability.
Comparación Con Compuestos Similares
5-Methylpyridine-2-carboxaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dimethylpyrimidine-5-carbaldehyde: Contains an additional methyl group at the 4-position.
5-Bromo-2-pyridinecarboxaldehyde: Contains a bromine atom instead of a methyl group.
Uniqueness: 5-Methylpyrimidine-2-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
5-methylpyrimidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-7-6(4-9)8-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPDHHJZPOGJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630000 | |
| Record name | 5-Methylpyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90905-62-7 | |
| Record name | 5-Methyl-2-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90905-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylpyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)
![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)
![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)
![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)
![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)





